molecular formula C6H6F4N2O2S B2984540 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride CAS No. 2137817-69-5

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride

Cat. No. B2984540
CAS RN: 2137817-69-5
M. Wt: 246.18
InChI Key: OTPVABXNDJNCNY-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in biochemical and physiological studies. This compound is also known as TPEN, and it is a potent inhibitor of metalloproteinases, which are enzymes involved in various biological processes.

Mechanism of Action

TPEN acts as a chelator of metal ions, particularly zinc ions, which are essential cofactors for the activity of metalloproteinases. By binding to zinc ions, TPEN prevents the metalloproteinases from functioning properly, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The inhibition of metalloproteinases by TPEN has been shown to have several biochemical and physiological effects. For example, TPEN has been shown to inhibit the invasion and migration of cancer cells, which are processes that are dependent on the activity of metalloproteinases. Additionally, TPEN has been shown to reduce the angiogenic potential of endothelial cells, which is also dependent on the activity of metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TPEN in lab experiments is its potency as a metalloproteinase inhibitor. TPEN has been shown to be more potent than other metalloproteinase inhibitors such as EDTA and o-phenanthroline. Additionally, TPEN is relatively stable and can be stored for extended periods of time. However, one limitation of using TPEN is its potential toxicity, particularly at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure that TPEN is used at safe and effective concentrations.

Future Directions

There are several future directions for the use of TPEN in scientific research. One potential direction is the development of TPEN-based therapies for the treatment of cancer and other diseases that are dependent on the activity of metalloproteinases. Additionally, TPEN could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to elucidate the role of metalloproteinases in various biological processes and to identify new targets for TPEN and other metalloproteinase inhibitors.

Synthesis Methods

The synthesis of TPEN involves the reaction of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield TPEN.

Scientific Research Applications

TPEN has been extensively used in scientific research as a tool to study the role of metalloproteinases in various biological processes. It has been shown to inhibit the activity of several metalloproteinases, including matrix metalloproteinases (MMPs), adamalysins, and disintegrins. These enzymes are involved in processes such as extracellular matrix remodeling, cell migration, and angiogenesis.

properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4N2O2S/c7-6(8,9)5-4(3-11-12-5)1-2-15(10,13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVABXNDJNCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCS(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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